Cas no 1936659-75-4 (2-Methoxy-1,3-thiazol-5-ol)

2-Methoxy-1,3-thiazol-5-ol is a heterocyclic compound featuring a thiazole core substituted with a methoxy group at the 2-position and a hydroxyl group at the 5-position. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The presence of both electron-donating (methoxy) and electron-withdrawing (hydroxyl) groups enhances its versatility in nucleophilic and electrophilic reactions. Its stability under mild conditions and compatibility with further functionalization make it suitable for constructing complex molecular frameworks. The compound's well-defined purity and consistent performance ensure reliability in research and industrial applications.
2-Methoxy-1,3-thiazol-5-ol structure
2-Methoxy-1,3-thiazol-5-ol structure
Product Name:2-Methoxy-1,3-thiazol-5-ol
CAS No:1936659-75-4
MF:C4H5NO2S
MW:131.152999639511
CID:5760197
PubChem ID:130658802
Update Time:2025-05-25

2-Methoxy-1,3-thiazol-5-ol Chemical and Physical Properties

Names and Identifiers

    • 2-methoxy-1,3-thiazol-5-ol
    • EN300-1765284
    • 1936659-75-4
    • 2-Methoxy-1,3-thiazol-5-ol
    • Inchi: 1S/C4H5NO2S/c1-7-4-5-2-3(6)8-4/h2,6H,1H3
    • InChI Key: SZELVXZYXMIHGU-UHFFFAOYSA-N
    • SMILES: S1C(=CN=C1OC)O

Computed Properties

  • Exact Mass: 131.00409958g/mol
  • Monoisotopic Mass: 131.00409958g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 80.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 70.6Ų

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2-Methoxy-1,3-thiazol-5-ol Related Literature

Additional information on 2-Methoxy-1,3-thiazol-5-ol

Comprehensive Analysis of 2-Methoxy-1,3-thiazol-5-ol (CAS No. 1936659-75-4): Properties, Applications, and Industry Trends

2-Methoxy-1,3-thiazol-5-ol (CAS No. 1936659-75-4) is a specialized heterocyclic compound gaining attention in pharmaceutical and agrochemical research due to its unique thiazole backbone and methoxy functional group. This organosulfur derivative exhibits remarkable stability and reactivity, making it a valuable intermediate for synthesizing bioactive molecules. Recent studies highlight its potential in drug discovery, particularly for targeting enzyme inhibition and antimicrobial activity, aligning with the growing demand for novel antibacterial agents amid rising antibiotic resistance.

The structural features of 2-Methoxy-1,3-thiazol-5-ol include a 5-membered ring with sulfur and nitrogen atoms, which enhances its electrophilic character. This property is exploited in cross-coupling reactions, a hot topic in green chemistry as industries seek sustainable synthesis methods. Researchers are particularly interested in its solubility profile (moderate in polar solvents) and thermal stability (decomposes above 200°C), which are critical for process optimization in scale-up production.

In the context of AI-driven drug design, 1936659-75-4 has emerged as a scaffold of interest for virtual screening. Computational models predict its compatibility with kinase binding sites, addressing frequent user queries about "thiazole derivatives in cancer research." Its low toxicity profile (based on preliminary in vitro assays) further supports its adoption in preclinical development, a trending focus area in biotech startups.

The agrochemical sector leverages 2-Methoxy-1,3-thiazol-5-ol as a precursor for crop protection agents, responding to the global push for high-efficiency pesticides with reduced environmental impact. Patent analyses reveal its incorporation into systemic fungicides, coinciding with searches for "next-gen antifungal compounds." Its mode of action involves disrupting fungal cell membranes, a mechanism less prone to resistance—a key concern in modern agriculture.

Quality control of CAS No. 1936659-75-4 requires advanced analytical techniques like HPLC-MS and NMR spectroscopy, topics frequently searched by QC professionals. The compound typically appears as a white to off-white crystalline powder with ≥95% purity, meeting GMP standards for pharmaceutical use. Storage recommendations (-20°C under inert atmosphere) are critical to maintain its shelf life, another common query among purchasers.

Market trends indicate rising demand for 1936659-75-4 from contract research organizations (CROs), driven by its utility in high-throughput screening. Suppliers emphasize batch-to-batch consistency and provide structure-activity relationship (SAR) data—information highly sought after in medicinal chemistry forums. The compound's IP status (multiple pending patents) also makes it a strategic asset in competitive intelligence analyses.

Environmental considerations for 2-Methoxy-1,3-thiazol-5-ol include its biodegradation pathway (aerobic conditions favored) and ecotoxicity thresholds, aligning with REACH compliance requirements. These aspects resonate with the "green pharmaceuticals" movement, frequently discussed in ESG-focused industry reports. Lifecycle assessments suggest its carbon footprint is lower than comparable halogenated analogs, a selling point for sustainability-conscious buyers.

Future research directions for 1936659-75-4 may explore its synergistic effects with nanocarrier systems—a trending topic in targeted drug delivery. Preliminary data suggest enhanced bioavailability when complexed with cyclodextrins, addressing a common challenge in formulation science. Such innovations could position this compound at the forefront of precision medicine applications.

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